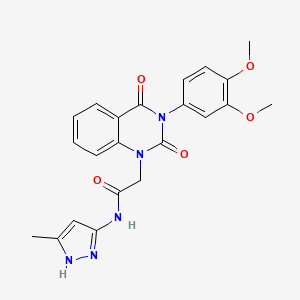
Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride is a chemical compound with the CAS Number: 2060034-28-6 . It has a molecular weight of 267.72 . The IUPAC name for this compound is N-ethyl-1,1,1-trifluoro-4-phenylbutan-2-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16F3N.ClH/c1-2-16-11(12(13,14)15)9-8-10-6-4-3-5-7-10;/h3-7,11,16H,2,8-9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Bioconjugation Mechanisms
- Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media using a similar compound, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC). They found that EDC rapidly loses activity in low pH aqueous media, producing a urea derivative, but remains stable at neutral and higher pH. The study highlights the specific conditions under which carbodiimides like EDC are effective in bioconjugation processes (Nakajima & Ikada, 1995).
Crystal Structure Studies
- Jeseentharani et al. (2010) investigated the crystal structure of some imino Schiff bases. The study involved the synthesis of compounds from reactions between ketones and amines, which could be relevant for understanding the structural properties of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride and its derivatives (Jeseentharani et al., 2010).
Amination Processes
- George and Lappert (1969) showed that aminostannanes are effective aminating agents for various substrates, suggesting potential applications for this compound in amination reactions (George & Lappert, 1969).
Hydrogel and Drug Delivery Research
- Karimi et al. (2018) synthesized tris(2-(2-formylphenoxy)ethyl)amine and evaluated its use as a cross-linker in chitosan hydrogels for drug delivery. This study showcases the potential of this compound in forming hydrogels with specific properties for biomedical applications (Karimi et al., 2018).
Biocatalysis and Chiral Intermediates
- Zhao Jin-mei (2008) summarized the synthesis routes and research developments of (R)-HPBE, an intermediate for angiotensin-converting enzyme inhibitors, highlighting the relevance of this compound in the synthesis of medically significant compounds (Zhao Jin-mei, 2008).
Surface Modification and Material Science
- Keen et al. (2006) explored the introduction of amine functionalities on poly(3-hydroxybutyrate-co-3-hydroxyvalerate) surfaces. This research could be relevant to applications of this compound in surface chemistry and material modifications (Keen et al., 2006).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
N-ethyl-1,1,1-trifluoro-4-phenylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-2-16-11(12(13,14)15)9-8-10-6-4-3-5-7-10;/h3-7,11,16H,2,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFVLPDLKUCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CCC1=CC=CC=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)
![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)
![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2859827.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2859831.png)
![N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2859832.png)
![N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2859834.png)
![3-(benzenesulfonyl)-7-chloro-N-propan-2-yltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859836.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2859839.png)
![8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2859840.png)